![molecular formula C26H28N2O3S B405266 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B405266.png)
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its benzoimidazole core, which is functionalized with ethoxy-phenoxy and p-tolyloxy-ethyl groups, making it an interesting subject for further research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.
Synthesis of 2-(4-ethoxyphenoxy)benzoic acid: This involves the reaction of 2-chlorobenzoic acid with 4-ethoxyphenol and sodium hydride.
Formation of the final compound: The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy-phenoxy and p-tolyloxy-ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. For example, its inhibition of acetylcholinesterase suggests a potential role in the treatment of Alzheimer’s disease. Additionally, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar structure but has a benzooxazole core instead of a benzoimidazole core.
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazole: Another similar compound with slight variations in the functional groups attached to the benzoimidazole core.
Uniqueness
What sets 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C26H28N2O3S |
|---|---|
分子量 |
448.6g/mol |
IUPAC名 |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O3S/c1-3-29-21-12-14-23(15-13-21)31-18-19-32-26-27-24-6-4-5-7-25(24)28(26)16-17-30-22-10-8-20(2)9-11-22/h4-15H,3,16-19H2,1-2H3 |
InChIキー |
WCHGPWKZKRYLSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
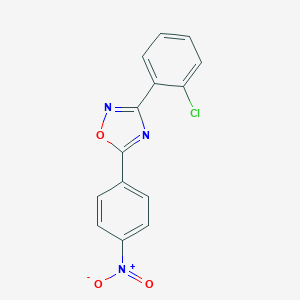
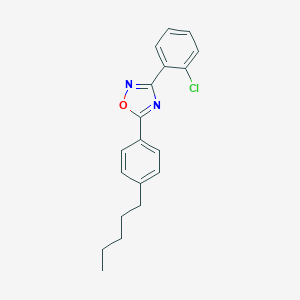
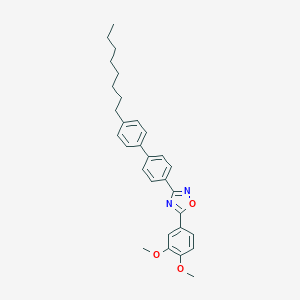
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
![12-(2,3-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405191.png)
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)
![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B405196.png)
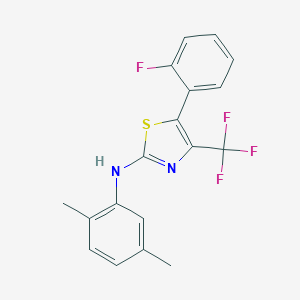
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
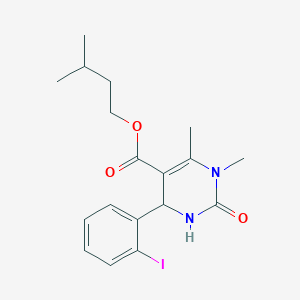
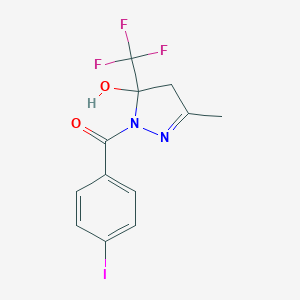
![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)
